molecular formula C14H20N2O4S B604868 1-[(2-Methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide CAS No. 1087639-66-4

1-[(2-Methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No.: B604868
CAS No.: 1087639-66-4
M. Wt: 312.39g/mol
InChI Key: TVAXRTKGQLEYJV-UHFFFAOYSA-N
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Description

1-[(2-Methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide is a chemical compound that features a piperidine ring substituted with a sulfonyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide typically involves the reaction of 2-methoxy-4-methylbenzenesulfonyl chloride with piperidine-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents such as thionyl chloride or alkylating agents like methyl iodide can be used.

Major Products Formed

    Oxidation: Formation of 1-[(2-Hydroxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide.

    Reduction: Formation of 1-[(2-Methoxy-4-methylphenyl)thio]-4-piperidinecarboxamide.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-[(2-Methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(2-Methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting their function. The compound may also interact with enzymes, altering their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Methoxyphenyl)sulfonyl]-4-piperidinecarboxamide
  • 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide
  • 1-[(2-Methoxy-4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide

Uniqueness

1-[(2-Methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide is unique due to the presence of both a methoxy and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a therapeutic agent or as a versatile intermediate in chemical synthesis.

Properties

IUPAC Name

1-(2-methoxy-4-methylphenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-10-3-4-13(12(9-10)20-2)21(18,19)16-7-5-11(6-8-16)14(15)17/h3-4,9,11H,5-8H2,1-2H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAXRTKGQLEYJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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